1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-ol
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Overview
Description
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H14O3S. It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-ol typically involves the reaction of 4-methanesulfonyl-2-methylphenyl derivatives with appropriate reagents.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactions using methanesulfonyl chloride and subsequent purification steps to ensure high purity. The reaction conditions are optimized to achieve maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-(4-Methanesulfonylphenyl)ethan-1-ol
- 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone
- 1-(4-Methylphenyl)ethan-1-ol
Comparison: 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-ol is unique due to the presence of both the methanesulfonyl and ethan-1-ol groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H14O3S |
---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C10H14O3S/c1-7-6-9(14(3,12)13)4-5-10(7)8(2)11/h4-6,8,11H,1-3H3 |
InChI Key |
PGFMTHCUYSWSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(C)O |
Origin of Product |
United States |
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